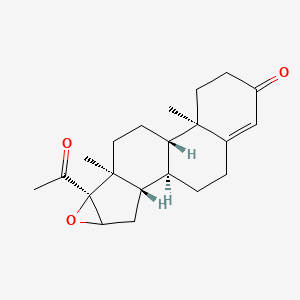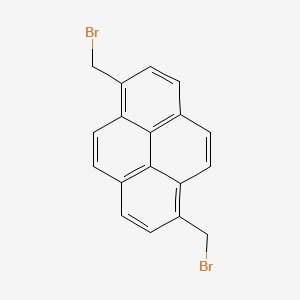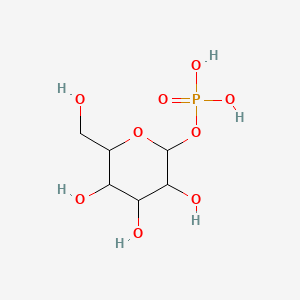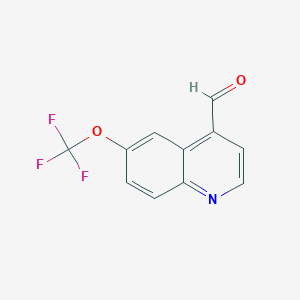![molecular formula C13H20BNO8 B12822983 1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate CAS No. 625835-91-8](/img/structure/B12822983.png)
1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate is an ionic liquid with the molecular formula C9H20N.C4BO8. It is known for its unique properties, including high thermal stability and low volatility, making it a valuable compound in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate typically involves the reaction of 1-butyl-1-methylpyrrolidinium chloride with potassium bis(oxalato)borate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ionic liquid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxalate derivatives, while reduction reactions may produce borate species .
Applications De Recherche Scientifique
1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate has a wide range of scientific research applications, including:
Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in industrial processes such as electrochemical applications, including batteries and capacitors.
Mécanisme D'action
The mechanism of action of 1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate involves its interaction with molecular targets through various pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Butyl-1-methylpyrrolidinium tetracyanoborate: Similar in structure but with different anionic components.
1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with distinct properties and applications.
1-Butyl-3-methylimidazolium chloride: A related ionic liquid with different cationic and anionic components.
Uniqueness
1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate is unique due to its specific combination of cation and anion, which imparts distinct properties such as high thermal stability and low volatility. These properties make it particularly suitable for applications in high-temperature and low-volatility environments .
Propriétés
Numéro CAS |
625835-91-8 |
|---|---|
Formule moléculaire |
C13H20BNO8 |
Poids moléculaire |
329.11 g/mol |
Nom IUPAC |
1-butyl-1-methylpyrrolidin-1-ium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone |
InChI |
InChI=1S/C9H20N.C4BO8/c1-3-4-7-10(2)8-5-6-9-10;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h3-9H2,1-2H3;/q+1;-1 |
Clé InChI |
GZBLDZPBUHQNNZ-UHFFFAOYSA-N |
SMILES canonique |
[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCCC[N+]1(CCCC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazole](/img/structure/B12822903.png)
![(2R,3R,4S,5R)-2-(5-Fluoro-4-methoxy-7h-pyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12822914.png)

![7-Bromopyrrolo[1,2-b]pyridazine-3-carbonitrile](/img/structure/B12822921.png)

![3-Chloro-5-((S)-1,2-dihydroxyethyl)-N-(5-(trifluoromethyl)pyridin-2-yl)-5,6-dihydro-[2,4'-bipyridine]-1(2h)-carboxamide](/img/structure/B12822928.png)

![8-Bromo-3-chloropyrido[2,3-b]pyrazine](/img/structure/B12822959.png)






